molecular formula C39H65N5O9 B12318989 isovaleryl-DL-Phe-DL-Nle-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH

isovaleryl-DL-Phe-DL-Nle-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH

Cat. No.: B12318989
M. Wt: 748.0 g/mol
InChI Key: WHOPFGFKWFYQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.

    Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

    Purification: of the crude peptide using HPLC (high-performance liquid chromatography).

Industrial Production Methods: Industrial production of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Typically involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide fragments .

Scientific Research Applications

ISOVALERYL-PHE-NLE-STA-ALA-STA-OH has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

  • ISOVALERYL-PHE-NLE-STA-ALA-STA-NH2
  • ISOVALERYL-PHE-NLE-STA-ALA-STA-OMe
  • ISOVALERYL-PHE-NLE-STA-ALA-STA-OEt

Comparison: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH is unique due to its specific amino acid sequence and functional groups. Compared to its analogs, it may exhibit different biochemical properties, such as binding affinity or stability. These differences can influence its applications in research and industry .

Properties

Molecular Formula

C39H65N5O9

Molecular Weight

748.0 g/mol

IUPAC Name

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[2-[[2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoylamino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid

InChI

InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50)

InChI Key

WHOPFGFKWFYQSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C

Origin of Product

United States

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